Pioglitazone-d4 Hydrochloride

LC-MS/MS Bioanalysis Isotope Dilution

Pioglitazone-d4 hydrochloride is a deuterium-labeled analog of the thiazolidinedione (TZD) antidiabetic drug pioglitazone, specifically designed as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis. It incorporates four deuterium atoms at stable aromatic positions on the phenyl ring (phenyl-d4), resulting in a molecular formula of C₁₉H₁₇D₄ClN₂O₃S and a molecular weight of 396.92 g/mol.

Molecular Formula C₁₉H₁₇D₄ClN₂O₃S
Molecular Weight 396.92
Cat. No. B1163087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePioglitazone-d4 Hydrochloride
Synonyms5-​[[4-​[2-​(5-​Ethyl-​2-​pyridinyl)​ethoxy]​phenyl-​2,​3,​5,​6-​d4]​methyl]​-2,​4-​thiazolidinedione Hydrochloride;  (±)-5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl-d4]methyl]-2,4-thiazolidinedione Hydrochloride;  (RS)-5-(4-[2-(5-Ethylpyridin-2-yl)eth
Molecular FormulaC₁₉H₁₇D₄ClN₂O₃S
Molecular Weight396.92
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pioglitazone-d4 Hydrochloride: Deuterated Internal Standard for LC-MS/MS Quantification of Pioglitazone


Pioglitazone-d4 hydrochloride is a deuterium-labeled analog of the thiazolidinedione (TZD) antidiabetic drug pioglitazone, specifically designed as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis [1]. It incorporates four deuterium atoms at stable aromatic positions on the phenyl ring (phenyl-d4), resulting in a molecular formula of C₁₉H₁₇D₄ClN₂O₃S and a molecular weight of 396.92 g/mol . As the hydrochloride salt, it offers enhanced aqueous solubility compared to the free base form, facilitating stock solution preparation for method development . The parent compound, pioglitazone, is a potent and selective PPARγ agonist with EC50 values of 0.93 μM for human PPARγ and 0.99 μM for mouse PPARγ .

Why Generic Substitution of Pioglitazone-d4 Hydrochloride in Bioanalytical Workflows Fails


Substituting pioglitazone-d4 hydrochloride with non-deuterated pioglitazone, an alternative TZD analog (e.g., rosiglitazone-d3), or the free base form introduces critical quantitative failures in LC-MS/MS workflows. Non-deuterated pioglitazone cannot serve as an internal standard due to complete mass spectral overlap with the target analyte, resulting in ion suppression miscalculation and inaccurate concentration determination [1]. Cross-class substitution with rosiglitazone-d3 or troglitazone-d4 introduces differential ionization efficiency, distinct chromatographic retention (e.g., rosiglitazone elutes ~1.8 min earlier under reversed-phase conditions [2]), and disparate extraction recoveries that violate the fundamental SIL-IS principle of physicochemical near-identity. Furthermore, substituting the hydrochloride salt with the free base form (MW 360.46 g/mol [3]) alters solubility profiles, requiring DMSO-based stock solutions that may compromise long-term stability in aqueous mobile phases. These substitution errors directly translate to failed method validation per FDA and EMA bioanalytical guidelines, mandating the use of a structurally identical, isotopically matched internal standard.

Pioglitazone-d4 Hydrochloride: Quantitative Differentiation Evidence for Procurement Decisions


Isotopic Mass Shift and MS/MS Transition Differentiation vs. Unlabeled Pioglitazone

Pioglitazone-d4 hydrochloride provides a +4 Da mass shift relative to unlabeled pioglitazone (MW 356.44 g/mol vs. 360.46 g/mol for the free base; hydrochloride salt: 392.90 vs. 396.92 g/mol) [1]. This mass difference enables distinct selected reaction monitoring (SRM) transitions for quantitation. In a validated clinical assay, the transition m/z 357.1 → 134.0 was used for pioglitazone, while the corresponding deuterated internal standard was monitored at m/z 361.1 → 138.0, achieving complete baseline separation in the mass domain and eliminating cross-talk interference [2].

LC-MS/MS Bioanalysis Isotope Dilution

Chromatographic Co-Elution and Retention Time Equivalence with Unlabeled Pioglitazone

Pioglitazone-d4 exhibits chromatographic behavior nearly identical to unlabeled pioglitazone, a critical requirement for accurate matrix effect correction. In a validated method using a Hypersil GOLD C18 column with gradient elution, the peak retention time for both pioglitazone and pioglitazone-d4 was approximately 2.8 minutes [1]. This co-elution ensures that both analyte and internal standard experience identical ion suppression or enhancement from co-extracted matrix components, enabling reliable normalization.

HPLC Method Validation Stable Isotope Labeling

Validated Linear Dynamic Range in Human Plasma Bioanalysis

Methods employing pioglitazone-d4 as the internal standard have been validated across multiple independent studies with quantifiable linear dynamic ranges. In one study, linearity was established from 6.04 to 1503.21 ng/mL for pioglitazone in human plasma, with a mean extraction recovery of 94.92% [1]. A separate validated method achieved a range of 18.9 to 2994.4 ng/mL using pioglitazone-D4 as the internal standard [2]. A third study validated a range of 10 to 3000 ng/mL with an LLOQ of 10 ng/mL [3].

Pharmacokinetics Bioequivalence Method Validation

Extraction Recovery in Human Plasma vs. Structurally Divergent Internal Standards

When pioglitazone-d4 is used as the internal standard, the mean extraction recovery for pioglitazone from spiked human plasma is 94.92% [1]. This high and consistent recovery is achievable because the deuterated internal standard mirrors the physicochemical properties of the analyte, co-extracting with identical efficiency during protein precipitation or solid-phase extraction. In contrast, when a structurally divergent internal standard such as rosiglitazone is employed for pioglitazone quantitation, reported recoveries for pioglitazone ranged from 102.1% to 104.5%, indicating differential extraction behavior that introduces variability [2].

Sample Preparation Matrix Effect Recovery

Solubility in DMF and DMSO: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt form of pioglitazone-d4 exhibits solubility of ≥2.5 mg/mL (≥6.94 mM) in both DMF and DMSO . This solubility profile enables preparation of concentrated stock solutions (up to 6.94 mM) for subsequent dilution into working solutions and mobile phases. The free base form of pioglitazone-d4 (MW 360.46 g/mol) may exhibit lower aqueous solubility and require higher percentages of organic solvent for dissolution, which can be incompatible with reversed-phase LC conditions.

Sample Preparation Stock Solution Solubility

Pioglitazone-d4 Hydrochloride: Optimal Research and Industrial Application Scenarios


Regulated Bioequivalence Studies Requiring FDA/EMA-Compliant Method Validation

In bioequivalence studies for generic pioglitazone formulations, regulatory guidelines mandate the use of a stable isotope-labeled internal standard to correct for matrix effects and extraction variability. Pioglitazone-d4 hydrochloride, with its validated linear range of 18.9-2994.4 ng/mL in human plasma [1] and demonstrated co-elution at ~2.8 min with the unlabeled analyte [2], provides the necessary performance characteristics for successful method validation and regulatory submission. The hydrochloride salt form further ensures consistent stock solution preparation across multiple analytical batches.

Clinical Pharmacokinetic Studies in Patient Populations with Nonalcoholic Fatty Liver Disease (NAFLD)

Pioglitazone-d4 hydrochloride has been successfully employed as an internal standard in clinical studies involving NAFLD patients, where altered hepatic function may affect drug metabolism and matrix composition [2]. The validated method achieved intra-run and inter-run precision and accuracy (relative error) of less than 15%, with mean extraction recoveries exceeding 87.8% for all analytes [2]. This performance in a disease-state matrix confirms the suitability of pioglitazone-d4 hydrochloride for studies where matrix variability is elevated relative to healthy volunteer studies.

Simultaneous Quantitation of Pioglitazone and Active Metabolites in Multi-Analyte LC-MS/MS Panels

When developing multi-analyte methods for pioglitazone and its active metabolites (hydroxypioglitazone and ketopioglitazone), pioglitazone-d4 hydrochloride serves as the primary internal standard for the parent drug, while corresponding deuterated metabolites (e.g., 5-hydroxyl pioglitazone M-IV D4, keto pioglitazone-D4) are used for each metabolite [1][3]. This matched isotope dilution approach ensures that each analyte is normalized to a chemically identical internal standard, a requirement for robust multi-analyte method validation. The hydrochloride salt form facilitates preparation of mixed internal standard working solutions containing multiple deuterated compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pioglitazone-d4 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.